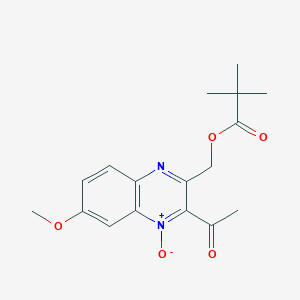
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide, also known as PQ1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. PQ1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学研究应用
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including the study of oxidative stress, mitochondrial function, and apoptosis. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress in various cell types. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to modulate mitochondrial function and induce apoptosis in cancer cells.
作用机制
The mechanism of action of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex III, resulting in the modulation of mitochondrial function and the production of ROS. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of ROS production, and the induction of apoptosis. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its ability to modulate mitochondrial function and induce apoptosis in cancer cells. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Conclusion
In conclusion, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
合成方法
The synthesis of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with pivaloyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting product is a white crystalline solid with a melting point of 151-153°C.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)15-13(9-24-16(21)17(2,3)4)18-12-7-6-11(23-5)8-14(12)19(15)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAALIEEIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2,2-dimethylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

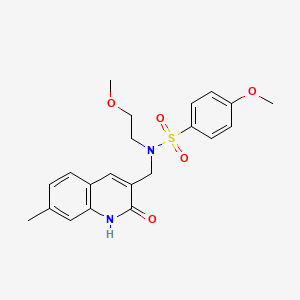

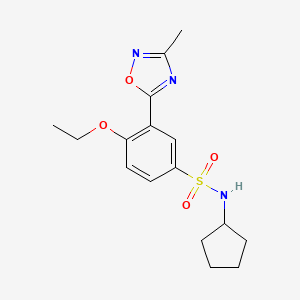
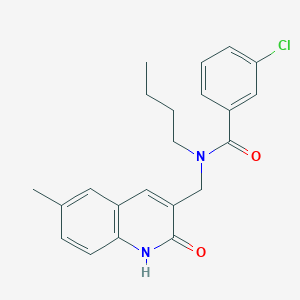
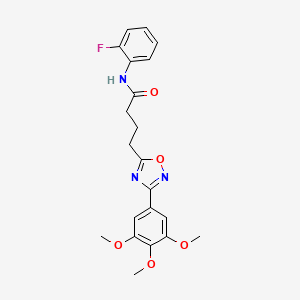
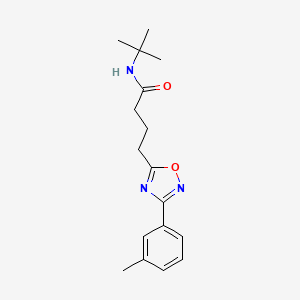
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
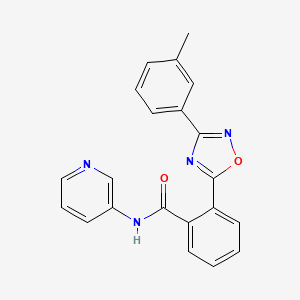

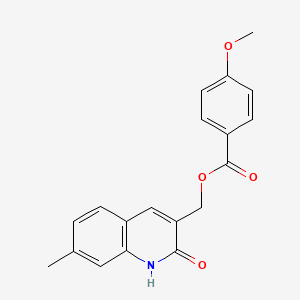
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)

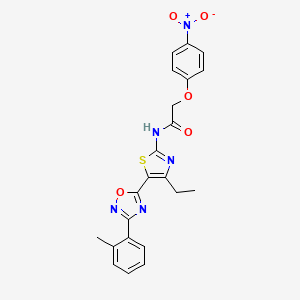
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)